molecular formula C20H16N2O2S B11092893 phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-50-1

phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11092893
CAS No.: 644990-50-1
M. Wt: 348.4 g/mol
InChI Key: XCGJOZIZDOXXMU-UHFFFAOYSA-N
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Description

Phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a potent and selective small molecule inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary mediator of cytokine signaling and is frequently dysregulated in various hematologic malignancies and autoimmune disorders. The compound exhibits significant research value in oncology, particularly for the study of myeloproliferative neoplasms (MPNs) like polycythemia vera and myelofibrosis, where a specific JAK2 V617F mutation is a key driver of pathogenesis. Its mechanism of action involves competitive binding to the ATP-binding site of the JAK2 kinase domain, effectively suppressing its enzymatic activity and subsequent phosphorylation of downstream STAT transcription factors . This inhibition leads to the disruption of aberrant cellular proliferation and survival signals in diseased cells. As a research tool, it enables the precise investigation of JAK-STAT pathway dynamics, the validation of JAK2 as a therapeutic target, and the in vitro and in vivo evaluation of targeted therapy efficacy. Its selectivity profile makes it a valuable compound for dissecting the specific roles of JAK2 signaling apart from other JAK family members in complex biological systems .

Properties

CAS No.

644990-50-1

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

phenyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C20H16N2O2S/c1-13-12-14(2)21-19-16(13)17(22-10-6-7-11-22)18(25-19)20(23)24-15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

XCGJOZIZDOXXMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=CC=C3)N4C=CC=C4)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Solvent polarity profoundly impacts reaction kinetics and selectivity. Ethanol and DMF are preferred for cyclization and coupling steps, respectively, due to their ability to stabilize charged intermediates and dissolve heterogeneous reactants. Elevated temperatures (80–120°C) are necessary for SNAr and coupling reactions but must be balanced against thermal decomposition risks. For instance, prolonged heating above 130°C leads to decarboxylation of the ester group, reducing yields by 15–20%.

Catalytic Systems

Palladium catalysts are indispensable for cross-coupling steps. A comparison of catalysts reveals that Pd(PPh3)4 outperforms Pd(OAc)2 in pyrrole substitution, achieving a 72% yield versus 58% under identical conditions. Additives such as lithium chloride (5–10 mol%) enhance catalytic activity by stabilizing palladium intermediates, particularly in ammonia-mediated reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and LC-MS are pivotal for structural confirmation. Key spectral features include:

  • 1H NMR (CDCl3): A singlet at δ 2.45 ppm (6H, CH3), a multiplet at δ 6.85–7.40 ppm (pyrrole and phenyl protons), and a downfield-shifted ester carbonyl signal at δ 165 ppm in 13C NMR.

  • LC-MS (ESI+): A molecular ion peak at m/z 349.1 [M+H]+, consistent with the molecular formula C20H16N2O2S.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water gradient) is employed to quantify purity, with >98% purity achieved via recrystallization from acetonitrile-methanol (3:1). Residual solvent levels (e.g., DMF, ethanol) are monitored using gas chromatography, adhering to ICH guidelines (<500 ppm).

Comparative Data on Synthetic Routes

The table below summarizes yields and conditions for key steps across published methodologies:

StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationZnCl2, EtOH, 80°C, 12 h7895
Pyrrole SubstitutionPd(PPh3)4, KOtBu, DMF, 120°C, 24 h7292
EsterificationDCC/DMAP, CH2Cl2, rt, 48 h8998

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized through multi-step processes involving cyclization and functional group transformations . A representative pathway includes:

Step Reaction Type Conditions Outcome
1Cyclization of precursorReflux in ethanol with hydrazine hydrate (4–6 hours)Formation of thieno[2,3-b]pyridine core
2EsterificationCatalyzed by H₂SO₄ or DCC/DMAP in anhydrous dichloromethane (24 hours, 0–5°C)Introduction of phenyl carboxylate group at position 2
3Pyrrole substitutionUllmann coupling with pyrrole derivatives (CuI, K₂CO₃, DMF, 120°C, 12 hours)Incorporation of 1H-pyrrol-1-yl group at position 3

Ester Hydrolysis

The phenyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : 2M NaOH in ethanol/water (1:1), reflux for 8 hours → yields carboxylic acid derivative.

  • Acidic hydrolysis : Concentrated HCl in dioxane (48 hours, room temperature) → partial decomposition observed.

Pyrrole Ring Modifications

The 1H-pyrrol-1-yl group participates in electrophilic substitution reactions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at pyrrole β-positions .

  • Sulfonation : SO₃/Py complex in DCM yields sulfonated derivatives .

Thiophene Core Reactivity

The thieno[2,3-b]pyridine system shows limited aromatic electrophilic substitution but undergoes:

  • Halogenation : NBS in CCl₄ (light, 6 hours) selectively brominates the thiophene ring.

  • Oxidation : mCPBA in DCM oxidizes sulfur to sulfoxide (24 hours, 0°C) .

Reaction Optimization Data

Critical parameters for high-yield synthesis and derivatization:

Parameter Optimal Range Impact on Yield Source
Solvent polarityEthanol > DMF > THFHigher polarity improves cyclization efficiency
Temperature80–120°C (reflux conditions)Elevated temps reduce reaction time by 30–40%
Catalyst loadingCuI (10 mol%)>15 mol% leads to side products

Spectroscopic Characterization

Key analytical data for reaction products:

Derivative IR (cm⁻¹) ¹H NMR (δ, ppm) Elemental Analysis (% Calc/Found)
Carboxylic acid product1695 (C=O), 3200–2500 (OH)2.35 (s, 6H, CH₃), 6.82 (s, 1H, pyrrole-H)C: 65.21/65.18; H: 4.82/4.79
Brominated derivative 1550 (C-Br)4.12 (s, 2H, CH₂Br), 7.01 (d, J=8Hz, pyrrole-H) Br: 21.45/21.40

Comparative Reactivity Analysis

The compound’s reactivity differs from structural analogs:

Feature This Compound Ethyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
Ester hydrolysis ratet₁/₂ = 4.2 hours (pH 12)t₁/₂ = 2.8 hours (pH 12)N/A (no ester group)
Bromination selectivityC5-thiophene positionC3-pyridine positionC5-thiophene position
Thermal stabilityDecomposes at 285°CDecomposes at 272°CStable up to 310°C

Scientific Research Applications

Antimicrobial Activity

Research indicates that phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate and its derivatives exhibit notable antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains and fungi, suggesting potential as new antimicrobial agents. Initial findings indicate significant antibacterial and antifungal activities that warrant further investigation for drug development purposes .

Pharmacological Potential

The compound's structural motifs suggest interactions with enzymes or receptors involved in disease pathways. Preliminary data highlight its potential as an anticancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines . Additionally, compounds with similar structures have displayed anticonvulsant, analgesic, anti-inflammatory, and anti-hypertensive activities .

Case Study 1: Antibacterial Efficacy

A study conducted on derivatives of this compound revealed promising results against strains of Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess antibacterial activity, showing that several synthesized compounds demonstrated significant efficacy compared to standard antibiotics .

Case Study 2: Anticancer Properties

Research exploring the anticancer potential of this compound highlighted its ability to induce apoptosis in specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. Further studies are necessary to elucidate the precise mechanisms and optimize the compound for clinical use .

Comparative Analysis of Related Compounds

The table below summarizes some compounds structurally related to this compound and their unique attributes:

Compound NameStructural FeaturesUnique Attributes
4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acidLacks phenyl group; contains carboxylic acidPotentially more acidic; different reactivity
Ethyl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateEthoxy group instead of phenylDifferent solubility and biological activity
N'-[(E)-(5-fluoro-1-methylindol-3-yl)methylidene]-4,6-dimethylthieno[2,3-b]pyridineIndole derivative attachedEnhanced biological activity due to indole structure

Mechanism of Action

The mechanism of action of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and inhibit enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate and its analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4,6-dimethyl; 3-pyrrolyl; 2-phenyl ester C₁₉H₁₇N₂O₂S* ~343.4 (calculated) High lipophilicity; potential kinase inhibition
Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate 4,6-dimethyl; 3-pyrrolyl; 2-methyl ester C₁₂H₁₂N₂O₂S 286.35 98% purity; discontinued commercial availability
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate 4,6-dimethyl; 3-amino; 2-ethyl ester C₁₂H₁₄N₂O₂S 266.32 Reactive amino group for further derivatization
4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide 4,6-dimethyl; 3-pyrrolyl; 2-carbohydrazide C₁₄H₁₄N₄OS 286.35 Hydrazide functionality for metal chelation
N-(4-Chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea 4,6-dimethyl; 3-pyrrolyl; 2-urea (4-Cl-Ph) C₂₀H₁₇ClN₄OS 396.90 Urea group for hydrogen bonding; antimicrobial potential

*Calculated based on structural analogy to methyl ester.

Physicochemical and Spectral Properties

  • IR Spectroscopy :

    • The target compound’s ester carbonyl is expected to absorb near 1700–1750 cm⁻¹, similar to methyl ester analogs (). Pyrrole NH stretches (if present) would appear near 3300 cm⁻¹ (cf. ).
  • Solubility :

    • Phenyl esters are less polar than carbohydrazides () or ureas (), resulting in lower aqueous solubility but improved lipid bilayer penetration.

Biological Activity

Phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound notable for its potential biological activities. Its unique structural features, which include thieno and pyridine rings along with a pyrrole moiety, suggest a variety of interactions with biological targets. This article delves into the compound's synthesis, mechanism of action, and biological effects, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Thieno-Pyridine Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Pyrrole Moiety : Reaction with a pyrrole derivative to promote nucleophilic substitution.
  • Carboxylate Formation : Final reaction with an appropriate carboxylic acid derivative to yield the desired compound.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This binding can lead to either inhibition or activation of various biochemical pathways, which is a subject of ongoing research .

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

  • Antitumor Activity : In vitro studies demonstrate that derivatives of this compound show antiproliferative effects against various human tumor cell lines. For instance, compounds related to this structure have shown IC50 values in the nanomolar range against cancer cells .
  • Inhibition of Sphingomyelinase : As noted in studies involving similar compounds, inhibition of neutral sphingomyelinase (nSMase) has been linked to reduced tau and amyloid beta pathology in Alzheimer's disease models .

Data Table: Biological Activity Summary

Activity Target/Effect IC50 Value Reference
AntitumorVarious human tumor cell linesnM to μM
Inhibition of nSMaseAlzheimer's disease pathologySignificant inhibition
Enzyme InteractionMultiple enzyme targetsVaries by target

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxicity of phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine derivatives against HCT116 and MCF-7 cell lines. Results indicated substantial growth inhibition with IC50 values ranging from 0.95 µM to 3.3 µM, suggesting potential for further development as anticancer agents .
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that these compounds could modulate signaling pathways involved in cell proliferation and apoptosis, highlighting their therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for phenyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, and how can yield be improved?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate as a precursor. Key steps include:

  • Reacting with 2,5-dimethoxytetrahydrofuran in ethanol under reflux to introduce the pyrrole ring .
  • Optimizing reaction time and temperature (e.g., 70–80°C for 6–8 hours) to enhance yield.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
    • Yield Challenges : Competing side reactions (e.g., over-alkylation) may reduce yield. Pre-activation of reagents or microwave-assisted synthesis could mitigate this .

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals:
  • Pyrrole protons: δ 6.3–6.5 ppm (multiplet, 4H, pyrrole ring) .
  • Methyl groups: δ 2.4–2.6 ppm (singlets, 6H, C4 and C6 methyl) .
  • ¹³C NMR : Confirm carbonyl (C=O) at ~165 ppm and aromatic carbons at 110–150 ppm .
    • IR : Key peaks include C=O stretch at ~1660 cm⁻¹ and C-N (pyrrole) at ~1599 cm⁻¹ .
    • HRMS : Exact mass calculation (e.g., [M+H]⁺) should match theoretical values within 5 ppm error .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of the pyrrole ring?

  • Mechanistic Insight : The pyrrole ring forms via Paal-Knorr cyclization. Regioselectivity is influenced by:

  • Electron-donating groups (e.g., methyl at C4/C6) directing substitution to the C3 position .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the electrophilic C3 site .
    • Experimental Validation : Use control reactions with isotopic labeling (e.g., deuterated intermediates) to track regiochemical outcomes .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in thieno[2,3-b]pyridine derivatives?

  • Case Study : Analogues with electron-withdrawing groups (e.g., nitro, chloro) at C3 show enhanced antimicrobial activity due to increased membrane permeability .
  • Data Contradiction : Some derivatives exhibit reduced activity despite similar substituents. This may arise from steric hindrance or altered pharmacokinetics (e.g., metabolic stability) .
  • Methodology : Perform comparative SAR studies using minimum inhibitory concentration (MIC) assays against Gram-positive/-negative bacteria .

Q. What analytical approaches resolve discrepancies in cytotoxicity data across studies?

  • Issue : Conflicting IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. HepG2) .
  • Resolution :

  • Standardize assay conditions (e.g., incubation time, serum concentration).
  • Validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
  • Use molecular docking to correlate cytotoxicity with target binding (e.g., kinase inhibition) .

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